molecular formula C23H21N3O2 B368585 (E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide CAS No. 924872-32-2

(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide

Cat. No. B368585
CAS RN: 924872-32-2
M. Wt: 371.4g/mol
InChI Key: RNUPUPYWMHSUKT-YRNVUSSQSA-N
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Description

The compound “(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals and has diverse biological activities .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, benzimidazole derivatives can be synthesized through the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent .


Molecular Structure Analysis

The benzimidazole group in the molecule likely contributes to its aromaticity. The furan ring and the amide group may also influence the overall structure and properties of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole group, the furan ring, and the amide group. The benzimidazole group might undergo electrophilic substitution reactions, while the furan ring might participate in Diels-Alder reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole group could contribute to its stability and solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzimidazole derivatives are known to inhibit certain enzymes, which can make them effective in treating various diseases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include investigating its biological activity, optimizing its synthesis process, and evaluating its safety profile .

properties

IUPAC Name

N-[1-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-17(24-23(27)21-14-8-16-28-21)22-25-19-12-5-6-13-20(19)26(22)15-7-11-18-9-3-2-4-10-18/h2-14,16-17H,15H2,1H3,(H,24,27)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUPUPYWMHSUKT-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide

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